N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a triazole ring and a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach is the condensation of 1,2,4-triazole derivatives with benzothiazole carboxylic acid under specific conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like chloroform . The reaction is usually carried out at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, this compound is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
What sets N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of the triazole and benzothiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-10(2)13(6-20-8-16-7-18-20)19-15(21)11-3-4-12-14(5-11)22-9-17-12/h3-5,7-10,13H,6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWLAVKUDLMSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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